molecular formula C14H8Cl2F2N2O3 B2573723 [2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1003966-79-7

[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2573723
CAS No.: 1003966-79-7
M. Wt: 361.13
InChI Key: YPXFZJHVRXTDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features both fluorinated aniline and chlorinated pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple halogen atoms and functional groups makes it a versatile molecule for chemical modifications and reactions.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,4-difluoroaniline, which is then reacted with ethyl oxalyl chloride to form the intermediate 2-(2,4-difluoroanilino)-2-oxoethyl chloride. This intermediate is subsequently reacted with 3,6-dichloropyridine-2-carboxylic acid under basic conditions to yield the final product.

The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide. The reactions are typically carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust and scalable reagents and catalysts to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in coupling reactions, often in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines or pyridines, while coupling reactions can produce biaryl or heteroaryl compounds.

Mechanism of Action

The mechanism of action of [2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, increasing its binding affinity.

The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, while in materials science, it may interact with other molecules to form stable complexes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A simpler analog that lacks the pyridine and carboxylate groups.

    3,6-Dichloropyridine-2-carboxylic acid: Another related compound that lacks the difluoroanilino group.

    2-(2,4-Dichloroanilino)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate: A similar compound with chlorine atoms instead of fluorine.

Uniqueness

The uniqueness of [2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate lies in its combination of fluorinated aniline and chlorinated pyridine moieties. This combination provides a unique set of chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

[2-(2,4-difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F2N2O3/c15-8-2-4-11(16)20-13(8)14(22)23-6-12(21)19-10-3-1-7(17)5-9(10)18/h1-5H,6H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXFZJHVRXTDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.